molecular formula C8H7N3O B13665342 6-Methoxypyrido[3,4-d]pyrimidine

6-Methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13665342
M. Wt: 161.16 g/mol
InChI Key: KVNLTYPJINHIRF-UHFFFAOYSA-N
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Description

6-Methoxypyrido[3,4-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery . As a core structural motif, it serves as a key intermediate for synthesizing novel molecularly targeted therapies. Pyrido[3,4-d]pyrimidine derivatives are extensively investigated for their potent inhibitory activity against various protein kinases . These enzymes play a critical role in cellular signaling pathways that regulate growth, proliferation, and survival; their dysregulation is a hallmark of cancer . Compounds based on this scaffold have demonstrated promising and selective anti-proliferative efficacy against a range of human cancer cell lines in vitro . Research indicates that derivatives of pyrido[3,4-d]pyrimidine can be designed to act as multi-targeted kinase inhibitors (MTKIs), potentially overcoming the limitations of single-target agents by simultaneously inhibiting multiple pathways involved in tumor growth and angiogenesis . The methoxy substitution on the pyridopyrimidine ring system is a common feature that can be leveraged for further synthetic modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacological properties . This makes this compound a valuable building block for researchers developing new therapeutic candidates for cancers such as breast, renal, and others . This product is intended for research purposes only, strictly within laboratory settings.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methoxypyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3O/c1-12-8-2-6-3-9-5-11-7(6)4-10-8/h2-5H,1H3

InChI Key

KVNLTYPJINHIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=NC=N2

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically proceeds via the construction of the pyrido[3,4-d]pyrimidine core through cyclocondensation reactions involving appropriately substituted aminopyridines and amidine derivatives. The methoxy group at the 6-position is introduced either by nucleophilic aromatic substitution or by direct methoxylation of a chloro-substituted intermediate.

Detailed Preparation Methods

Preparation from 2-Amino-4-picoline Derivatives

A well-documented method involves starting from 2-amino-4-picoline, which undergoes nitration, hydroxylation, chlorination, carboxylation, reduction, and cyclocondensation to form the pyrido[3,4-d]pyrimidine core, followed by methoxylation at the 6-position.

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Nitration of 2-amino-4-picoline to form 4-methyl-3-nitropyridin-2-amine HNO3 / H2SO4, 35-40 °C, overnight 38% (3-nitro isomer) Mixture of isomers separated by chromatography
2 Conversion of 2-amino group to hydroxyl (Sandmeyer reaction) NaNO2, acidic conditions 96% High yield conversion
3 Chlorination of hydroxyl group POCl3 or similar chlorinating agent 78% Formation of 2-chloro derivative
4 Carboxylation to introduce ester group CO2, base 81-96% Formation of ethyl ester derivatives
5 Reduction of nitro group to amine Fe, acidic medium 89% Preparation of aminopyridine intermediate
6 Cyclocondensation with chloroformamidine hydrochloride Thermal conditions 93% Formation of pyrido[3,4-d]pyrimidin-2-amine core
7 Methoxylation at 6-position Methanol, base or nucleophilic substitution Not specified Introduction of methoxy group at C-6
8 Phosphorus oxychloride treatment to activate C-4 POCl3 Not specified Preparation of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine

This sequence culminates in the key intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, from which various analogues can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution

Following the preparation of the 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine intermediate, further functionalization at the C-4 position is achieved by:

These methods allow rapid generation of diverse 4-substituted derivatives for biological evaluation.

Alternative Cyclization and Functionalization Approaches

Patent literature describes alternative synthetic strategies, including:

  • Cyclization of 2,4-diamino-5-cyanopyridine derivatives with formic acid and benzylamine to yield 4-benzylaminopyridopyrimidine derivatives.
  • Hydrolysis of nitriles to amides followed by cyclization to pyridopyrimidones.
  • Sequential displacement of halogens and alkylation to install methoxy and other substituents at desired positions.
  • Use of S-alkylisothiouronium salts with methoxymethylidine malononitrile to generate fully functionalized pyrimidine precursors.

These methods provide flexibility in modifying the pyrido[3,4-d]pyrimidine scaffold and tailoring substituents for specific biological targets.

Summary Table of Key Synthetic Steps

Intermediate / Compound Reaction Type Reagents/Conditions Yield (%) Reference
2-Amino-4-picoline Starting material - -
4-Methyl-3-nitropyridin-2-amine Nitration HNO3/H2SO4, 35-40 °C 38
Hydroxylated intermediate Sandmeyer reaction NaNO2, acid 96
2-Chloro derivative Chlorination POCl3 78
Ethyl ester derivatives Carboxylation CO2, base 81-96
Aminopyridine intermediate Reduction Fe, acid 89
Pyrido[3,4-d]pyrimidin-2-amine Cyclocondensation Chloroformamidine hydrochloride, heat 93
4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Methoxylation & POCl3 treatment Methanol, base; POCl3 Not specified
4-Substituted derivatives Pd-catalyzed cross-coupling / S_NAr Pd catalysts, boronic acids, amines, nucleophiles Variable

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine-2,4-dione, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-Methoxypyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 6-methoxypyrido[3,4-d]pyrimidine lies in its substitution pattern. Key analogues include:

Compound Name Substituents Molecular Weight Key Features References
This compound Methoxy at position 6 ~215.2 g/mol* Enhanced solubility, CXCR2 antagonism
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine Anilino at position 4, dihydro core ~280.3 g/mol* Tetrahydropteroic acid precursor
2-Chloro-4-(6-methoxyquinolinyl)pyrido[2,3-d]pyrimidine Chloro at position 2, methoxyquinoline 326.78 g/mol Structural complexity, ligand design
Pyrazolo[3,4-d]pyrimidine derivatives Varied substitutions (e.g., hydroxyl, thio) 180–350 g/mol Diverse bioactivities (e.g., kinase inhibition)



*Calculated based on empirical formulas.

Key Observations :

  • Substituent Position : Methoxy at position 6 (vs. position 4 or 2 in analogues) modulates electronic effects and steric bulk, impacting receptor interactions .
  • Ring Saturation : Dihydro derivatives (e.g., 7,8-dihydropyrido[4,3-d]pyrimidine) exhibit reduced aromaticity, altering pharmacokinetic profiles .

Key Observations :

  • Catalytic Methods : Pd-mediated cross-couplings (e.g., in ) enable precise substitution but require costly catalysts .
  • One-Pot Reactions : Hantzsch synthesis () offers simplicity but may limit substitution diversity .

Key Observations :

  • CXCR2 Antagonism : The methoxy group in this compound enhances hydrophobic interactions with the receptor’s binding pocket .
  • Kinase Selectivity : Pyrazolo derivatives exhibit higher selectivity for JAK2 over related kinases due to pyrazole’s hydrogen-bonding capacity .

Q & A

What synthetic methodologies are recommended for preparing 6-methoxypyrido[3,4-d]pyrimidine derivatives?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, glycosylation, and Suzuki-Miyaura coupling. For example:

  • Step 1: Bromination of intermediates using reagents like NBS (N-bromosuccinimide) followed by nucleophilic aromatic substitution with methyl sodium to introduce substituents .
  • Step 2: Glycosylation with protected ribose derivatives (e.g., 2',3',5'-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions to form nucleoside analogs .
  • Step 3: Purification via flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative RP-HPLC (0.2% formic acid/CH₃CN gradient) .
    Characterization: Confirm structures using ¹H/¹³C NMR, HRMS (e.g., ESI-HRMS for molecular ion validation) .

How can structure-activity relationship (SAR) studies optimize anti-parasitic activity in pyrido[3,4-d]pyrimidine analogs?

Answer:
Key SAR insights include:

  • 7-Position Modifications: Substituting with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances activity against Trypanosoma cruzi (IC₅₀ = 0.32 µM) compared to unsubstituted analogs (IC₅₀ = 15.9 µM) .
  • Ribose Modifications: 3'-Deoxyribose derivatives improve metabolic stability but may reduce solubility .
  • In Vivo Efficacy: Compound 44 (4-chlorophenyl-substituted) achieved 99% parasite inhibition in mice at 25 mg/kg/day for 5 days .
    Methodology: Screen substituents using in vitro assays (e.g., β-galactosidase-based T. cruzi growth inhibition) and validate selectivity indices (SI = CC₅₀/IC₅₀) .

How should researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:
Contradictions often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes (e.g., mouse/human CYP450 and UGT enzymes) .
  • Formulation Optimization: Use co-solvents (e.g., 10% Tween 80) to enhance solubility for oral administration .
  • ABC Transporter Inhibition: Co-administer with verapamil (8 µM) to evaluate efflux pump effects on drug accumulation .

What experimental models are suitable for evaluating cytotoxicity and anti-parasitic activity?

Answer:

  • In Vitro Models:
    • T. cruzi: β-galactosidase-expressing Tulahuen CL2 strain in MRC-5SV2 fibroblasts (IC₅₀ determination via CPRG colorimetry) .
    • Leishmania infantum: Primary mouse macrophages (PMM) with semi-quantitative microscopy scoring .
  • Cytotoxicity: MRC-5SV2 cell viability assays using resazurin (fluorescence) or PrestoBlue® (metabolic activity) .
  • In Vivo Models: Swiss Webster mice infected with T. cruzi blood trypomastigotes, treated orally for 5 days with survival/parasitemia monitoring .

How can metabolic stability of pyrido[3,4-d]pyrimidine analogs be assessed?

Answer:

  • Phase I Metabolism: Incubate compounds (5 µM) with 0.5 mg/mL liver microsomes + NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min; quantify parent compound via LC-MS .
  • Phase II Metabolism: Test glucuronidation using UDP-glucuronic acid (UGT reaction mix).
  • Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the in vitro t₁/₂ method .

What strategies mitigate cytotoxicity in pyrido[3,4-d]pyrimidine-based drug candidates?

Answer:

  • Selective Targeting: Exploit parasite-specific purine salvage pathways (e.g., T. cruzi lacks de novo purine synthesis) .
  • Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance uptake and reduce off-target effects .
  • Dose Optimization: Use CC₅₀/IC₅₀ ratios to balance efficacy (e.g., SI >10 for T. cruzi in MRC-5SV2 cells) .

How do ABC transporters influence the efficacy of pyrido[3,4-d]pyrimidine analogs?

Answer:
ABC transporters (e.g., P-glycoprotein) can efflux drugs, reducing intracellular concentrations. To assess:

  • Co-incubate compounds with inhibitors (verapamil, cyclosporin A) in T. cruzi-infected MRC-5SV2 cells .
  • Compare IC₅₀ values with/without inhibitors; a leftward shift indicates transporter-mediated resistance .

What advanced purification techniques are recommended for polar pyrido[3,4-d]pyrimidine derivatives?

Answer:

  • RP-HPLC: Use C18 columns with gradients of 0.1% formic acid in H₂O/CH₃CN (e.g., 98:2 to 33:67 over 12 min) .
  • Ion-Pair Chromatography: Add trifluoroacetic acid (0.1%) to improve peak resolution for charged species .

How are molecular docking studies applied to elucidate mechanisms of action?

Answer:

  • Target Identification: Screen against parasite enzymes (e.g., T. gondii calcium-dependent protein kinase 1) .
  • Docking Workflow: Use AutoDock Vina with crystal structures (PDB ID: 3HX4). Validate binding via kinetic assays (Kd determination) .

What are key considerations for scaling in vivo efficacy studies?

Answer:

  • Dosing Regimen: Optimize frequency (e.g., daily oral gavage for 5 days) to balance efficacy and toxicity .
  • Parasitemia Monitoring: Quantify blood trypomastigotes via microscopy or qPCR .
  • Survival Endpoints: Track survival rates post-treatment; ≥80% survival indicates clinical potential .

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